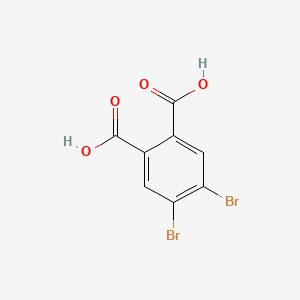

![molecular formula C10H10N2O2 B1315330 Ethyl Pyrazolo[1,5-a]pyridine-2-carboxylate CAS No. 80537-14-0](/img/structure/B1315330.png)

Ethyl Pyrazolo[1,5-a]pyridine-2-carboxylate

Descripción general

Descripción

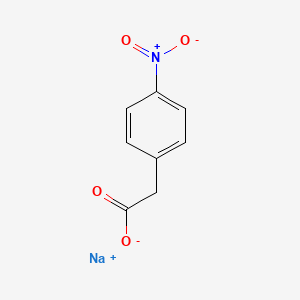

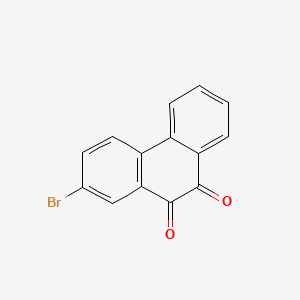

Ethyl Pyrazolo[1,5-a]pyridine-2-carboxylate is a nitrogen ring junction heterocyclic compound . These compounds are significant from a biological viewpoint and are highly used in medicinal chemistry and drug molecule production . They are versatile, easy to prepare, and create a further ring extension like electron gaining and donating in pyrazolo pyridine does make a difference in chemical property .

Synthesis Analysis

A TEMPO-mediated [3 + 2] annulation–aromatization protocol for the preparation of pyrazolo [1,5- a ]pyridines from N -aminopyridines and α,β-unsaturated compounds was developed . The procedure offered multisubstituted pyrazolo [1,5- a ]pyridines in good to excellent yield with high and predictable regioselectivity .

Molecular Structure Analysis

The molecular structure of Ethyl Pyrazolo[1,5-a]pyridine-2-carboxylate has been calculated using density functional theory (DFT), which was compared with the x-ray diffraction value .

Chemical Reactions Analysis

The regio-controlled Sonogashira-type coupling of 3 with a wide range of terminal alkynes proceeded smoothly with excellent selectivity in favor of the C6-position through careful adjustment of the coupling conditions .

Physical And Chemical Properties Analysis

Due to novel and uncomplicated methods, ring junction motifs have an emerging engrossment in synthetic as well as medicinal chemistry . It makes them versatile, easy to prepare and create a further ring extension like electron gaining and donating in pyrazolo pyridine does make a difference in chemical property .

Aplicaciones Científicas De Investigación

Synthesis of Bioactive Compounds

Pyrazole derivatives are pivotal in the synthesis of bioactive compounds due to their structural diversity and biological relevance. Ethyl Pyrazolo[1,5-a]pyridine-2-carboxylate can serve as an intermediate in synthesizing a wide range of bioactive molecules, including those with potential antibacterial, antifungal, and anticancer properties . The ability to introduce different functional groups makes it a valuable scaffold for developing new pharmaceuticals.

Material Science

In material science, the photophysical properties of pyrazole derivatives are exploited. Ethyl Pyrazolo[1,5-a]pyridine-2-carboxylate can be used to create materials with specific optical properties, such as fluorescence . These materials have applications in creating sensors, organic light-emitting diodes (OLEDs), and other electronic devices.

Antitumor Research

The structural motif of pyrazolo[1,5-a]pyrimidine, closely related to Ethyl Pyrazolo[1,5-a]pyridine-2-carboxylate, is recognized for its antitumor properties. Researchers have been exploring this scaffold for its potential to inhibit tumor growth and proliferation, making it a promising candidate for anticancer drug development .

Enzymatic Inhibition

Pyrazole derivatives have shown inhibitory activity against various enzymes, which is crucial for therapeutic applications. Ethyl Pyrazolo[1,5-a]pyridine-2-carboxylate could be used to design enzyme inhibitors that regulate biological pathways involved in diseases .

Organic Synthesis

This compound is also significant in organic synthesis, where it can be used to construct complex molecules. Its reactivity allows for the formation of various fused systems and bicyclic cores, which are essential in synthesizing industrially relevant chemicals .

Mecanismo De Acción

Target of Action

Ethyl Pyrazolo[1,5-a]pyridine-2-carboxylate is a part of the pyrazolo[1,5-a]pyrimidine family . These compounds have been identified as strategic compounds for various applications due to their significant properties . .

Mode of Action

Pyrazolo[1,5-a]pyrimidines have been reported to have a wide range of therapeutic potentials .

Biochemical Pathways

The synthesis of Ethyl Pyrazolo[1,5-a]pyridine-2-carboxylate involves sequential site-selective cross-coupling reactions . The regio-controlled Sonogashira-type coupling of 2,6-dibromopyrazolo[1,5-a]pyrimidine with a wide range of terminal alkynes proceeded smoothly with excellent selectivity . .

Pharmacokinetics

The pharmacokinetic properties of Ethyl Pyrazolo[1,5-a]pyridine-2-carboxylate include high gastrointestinal absorption and permeability across the blood-brain barrier . The compound has a Log Po/w (iLOGP) of 2.46, indicating its lipophilicity . Its water solubility is 0.916 mg/ml .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Ethyl Pyrazolo[1,5-a]pyridine-2-carboxylate. For instance, the compound shows stability under exposure to extreme pH . .

Direcciones Futuras

Propiedades

IUPAC Name |

ethyl pyrazolo[1,5-a]pyridine-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O2/c1-2-14-10(13)9-7-8-5-3-4-6-12(8)11-9/h3-7H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVUORKIVEWOASG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NN2C=CC=CC2=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40512051 | |

| Record name | Ethyl pyrazolo[1,5-a]pyridine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40512051 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl Pyrazolo[1,5-a]pyridine-2-carboxylate | |

CAS RN |

80537-14-0 | |

| Record name | Ethyl pyrazolo[1,5-a]pyridine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40512051 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethanamine, N-methyl-2-[2-(phenylmethyl)phenoxy]-](/img/structure/B1315253.png)

![Bicyclo[4.2.0]octa-1,3,5-triene-7-carbaldehyde](/img/structure/B1315258.png)

![{[2-Hydroxy-3-(phenylsulfanyl)propyl]sulfanyl}benzene](/img/structure/B1315269.png)